4-Nitroaniline Hydrochloride

Description

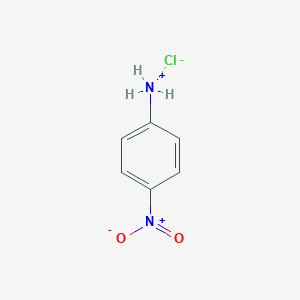

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-nitroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-5-1-3-6(4-2-5)8(9)10;/h1-4H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJUVOPKIUQOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-01-6 (Parent) | |

| Record name | p-Nitroaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7065964 | |

| Record name | 4-Nitrobenzenamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15873-51-5 | |

| Record name | 4-Nitroaniline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15873-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitroaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-nitro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzenamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Nitroaniline Hydrochloride: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitroaniline (B120555) Hydrochloride, a significant chemical intermediate. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and purification, and explores its toxicological profile and potential biological activities, including its role as an inhibitor of inflammatory responses.

Core Properties of 4-Nitroaniline Hydrochloride

This compound is the salt form of 4-nitroaniline, produced by the reaction of the aniline (B41778) derivative with hydrochloric acid. Its CAS number is 15873-51-5. The addition of the hydrochloride group enhances the compound's solubility in aqueous solutions, a often desirable characteristic in various applications.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 15873-51-5 | [1] |

| Molecular Formula | C₆H₇ClN₂O₂ | [1] |

| Molecular Weight | 174.58 g/mol | [2] |

| Appearance | Yellow to orange crystalline solid | |

| Melting Point | Not readily available | [1] |

| Boiling Point | Not readily available | [1] |

| Solubility | Soluble in water and hot ethanol | [1] |

Spectral and Analytical Data

While specific spectral data for the hydrochloride salt is not detailed here, standard analytical techniques such as HPLC and NMR are used for its characterization and purity assessment.

Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the nitration of aniline, followed by the formation of the hydrochloride salt.

Synthesis of 4-Nitroaniline from Acetanilide (B955) (Precursor)

The synthesis of 4-nitroaniline is a common undergraduate organic chemistry experiment and involves the nitration of acetanilide followed by hydrolysis.

Step 1: Nitration of Acetanilide

-

In a suitable flask, dissolve 5 grams of acetanilide in 9 mL of concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add a pre-cooled nitrating mixture (2.2 mL of 65% nitric acid and 2.2 mL of concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 35°C.[3][4]

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 10 minutes.[3]

-

Pour the reaction mixture into a beaker containing ice and water to precipitate the 4-nitroacetanilide.

-

Filter the precipitate and wash it with cold water.

Step 2: Hydrolysis of 4-Nitroacetanilide to 4-Nitroaniline

-

Transfer the wet 4-nitroacetanilide to a round-bottom flask.

-

Add 30 mL of water and 20 mL of concentrated hydrochloric acid.[3]

-

Reflux the mixture for 30 minutes.[5]

-

Cool the resulting solution and pour it into a beaker containing 30 g of ice.[3]

-

Neutralize the solution with an ammonia (B1221849) solution to precipitate the 4-nitroaniline.[3]

-

Filter the yellow precipitate and wash it with cold water.

Preparation of this compound

The final step involves the conversion of 4-nitroaniline to its hydrochloride salt.

-

Dissolve the synthesized 4-nitroaniline in a minimal amount of a suitable solvent, such as hot ethanol.

-

Slowly add concentrated hydrochloric acid to the solution until the precipitation of this compound is complete.[1]

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Purification by Recrystallization

The purity of the final product can be enhanced by recrystallization.

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as an ethanol/water mixture.[1]

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[1]

-

Collect the purified crystals by vacuum filtration and dry them thoroughly.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is typically employed.

Safety and Toxicology

4-Nitroaniline and its hydrochloride salt are toxic compounds and should be handled with appropriate safety precautions.

Hazard Identification

| Hazard | Description | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [2] |

| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [2] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [2] |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | [2] |

Toxicological Profile

The primary toxic effect of 4-nitroaniline is the formation of methemoglobin, which can lead to cyanosis.[6] It is also considered a potential mutagen.[6] Studies in rats have shown that it can cause cellular damage and depletion of glutathione (B108866) in hepatocytes.[7]

Biological Activity and Signaling Pathways

This compound has been identified as a potent inhibitor of the inflammatory response in K562 cells. While the specific molecular targets are not fully elucidated, its anti-inflammatory properties suggest a potential interaction with key signaling pathways involved in inflammation.

Potential Mechanism of Action: Inhibition of the TLR4/NF-κB Pathway

A common and critical pathway in the inflammatory response is the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the activation of the transcription factor NF-κB. Many anti-inflammatory compounds exert their effects by modulating this pathway. The diagram below illustrates a plausible mechanism by which this compound may inhibit inflammation.

Caption: Plausible inhibitory effect of this compound on the TLR4/NF-κB signaling pathway.

This proposed mechanism, while speculative, provides a logical framework for the observed anti-inflammatory effects of this compound and serves as a basis for further investigation. The compound could potentially interfere with the activation of the IKK complex or the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its notable biological activity as an inhibitor of the inflammatory response opens avenues for its investigation in drug discovery and development. This technical guide provides a solid foundation for researchers and scientists working with this compound, offering detailed protocols and insights into its chemical and biological characteristics. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

- 1. Buy this compound | 15873-51-5 [smolecule.com]

- 2. 4-Nitroanilinium chloride | C6H7ClN2O2 | CID 85156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fchpt.stuba.sk [fchpt.stuba.sk]

- 4. prepchem.com [prepchem.com]

- 5. scribd.com [scribd.com]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitroaniline Hydrochloride: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroaniline (B120555) hydrochloride, an organic salt derived from the aromatic amine 4-nitroaniline, serves as a pivotal intermediate in a multitude of synthetic applications. Its unique molecular architecture, featuring a nitro group and an anilinium ion on a benzene (B151609) ring, imparts a distinct reactivity profile that is leveraged in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Nitroaniline Hydrochloride, detailed experimental protocols for its synthesis and purification, and a summary of its spectral characteristics. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂O₂ | [3][4] |

| Molecular Weight | 174.58 g/mol | [3][4] |

| Appearance | Light yellow to amber crystalline solid | [2] |

| Melting Point | 145-146 °C | [3] |

| Boiling Point | Decomposes before boiling | N/A |

| Solubility | Soluble in water and methanol. | [2][5] |

| pKa (of 4-nitroanilinium ion) | 1.0 | [6] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from acetanilide (B955). The first step involves the nitration of acetanilide to form 4-nitroacetanilide, which is then hydrolyzed to 4-nitroaniline. The final step is the conversion of 4-nitroaniline to its hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 4-Nitroaniline from 4-Nitroacetanilide (Acid Hydrolysis)

This procedure outlines the hydrolysis of 4-nitroacetanilide to yield 4-nitroaniline.

Materials:

-

4-Nitroacetanilide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Round-bottom flask with reflux condenser

-

Beakers

-

Büchner funnel and filter paper

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 100 g of 4-nitroacetanilide with 250 ml of 25% sulfuric acid.[2]

-

Heat the mixture to boiling and maintain reflux until all the 4-nitroacetanilide has dissolved, indicating the completion of the hydrolysis.[2]

-

Carefully pour the hot, clear solution into a beaker containing ice water.

-

Precipitate the free 4-nitroaniline base by slowly adding a dilute sodium hydroxide solution until the mixture is alkaline.[2]

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the yellow crystals of 4-nitroaniline by vacuum filtration using a Büchner funnel.[2]

-

Wash the crystals with cold water and allow them to dry.

.

Caption: Synthetic pathway to 4-Nitroaniline.

Step 2: Formation of this compound

This protocol describes the conversion of 4-nitroaniline to its hydrochloride salt.

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Beaker

-

Stirring rod

-

Ice bath

Procedure:

-

Dissolve the synthesized 4-nitroaniline in a minimal amount of ethanol.

-

While stirring, slowly add concentrated hydrochloric acid to the solution. The hydrochloride salt will precipitate out.

-

Cool the mixture in an ice bath to maximize the yield of the precipitate.

-

Collect the this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material or excess acid.

-

Dry the crystals thoroughly.

Recrystallization of this compound

Purification of the synthesized this compound can be achieved by recrystallization.

Materials:

-

Crude this compound

-

Ethanol (or an ethanol-water mixture)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol.[7]

-

If the solution is colored, a small amount of activated charcoal can be added to decolorize it.

-

Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound will begin to form.[8]

-

To maximize crystal formation, place the flask in an ice bath for about 15-20 minutes.[8]

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.[8]

-

Dry the crystals completely.

.

Caption: General workflow for recrystallization.

Spectral Data

The following tables summarize the key spectral data for 4-Nitroaniline and its hydrochloride salt. This information is essential for the structural elucidation and purity assessment of the compound.

¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 4-Nitroaniline | Acetone | 8.02 (d), 6.76 (d), 5.97 (s, NH₂)[9] |

| 4-Nitroaniline | CDCl₃ | 7.97 (d), 6.71 (d), 6.64 (s, NH₂)[9] |

| This compound | DMSO-d₆ | ~8.1 (d), ~7.0 (d), NH₃⁺ protons may be broad and variable |

¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 4-Nitroaniline | CDCl₃ | 152.9, 140.0, 116.5, 114.9[10] |

| 4-Nitroaniline | D₂O (predicted) | Aromatic carbons in the range of 110-150 ppm[11] |

Infrared (IR) Spectral Data

| Compound | Key Peaks (cm⁻¹) | Assignment | Reference |

| 4-Nitroaniline | 3479, 3358 | N-H stretching (asymmetric and symmetric) | [12] |

| 1639 | N-H bending | [1] | |

| 1506 | N-O stretching (asymmetric) | [1] | |

| 1300-1350 | N-O stretching (symmetric) | N/A | |

| ~1127 | C-N stretching | [1] | |

| This compound | Broad band ~2500-3000 | N⁺-H stretching | N/A |

| Similar aromatic and nitro group peaks to the free base | N/A |

UV-Vis Spectral Data

| Compound | Solvent | λmax (nm) | Reference |

| 4-Nitroaniline | Ethanol | 374 | [13] |

| 4-Nitroaniline | Water | ~380 | [14] |

| This compound | Aqueous Acid | Likely blue-shifted compared to the free base | N/A |

.

Caption: Analytical workflow for characterization.

Applications in Drug Development and Research

This compound is a versatile building block in organic synthesis, finding significant application in the pharmaceutical industry.[6] Its reactive nature, owing to the presence of the anilinium and nitro groups, allows for a variety of chemical transformations. It serves as a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The nitro group can be readily reduced to an amino group, providing a route to substituted phenylenediamines, which are important pharmacophores. Furthermore, the diazonium salt, formed from the anilinium group, is a highly useful intermediate for introducing a wide range of functional groups onto the aromatic ring through reactions such as the Sandmeyer and Suzuki couplings.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin.[3] It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[3] When handling this compound, it is essential to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, synthesis, purification, and spectral characterization of this compound. The experimental protocols and tabulated data are intended to equip researchers, scientists, and drug development professionals with the necessary information for the effective and safe utilization of this important chemical intermediate. Its versatility in organic synthesis underscores its continued importance in the development of new pharmaceuticals and other advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. 4-Nitroanilinium chloride | C6H7ClN2O2 | CID 85156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-Nitroaniline CAS#: 100-01-6 [amp.chemicalbook.com]

- 6. 4-Nitroaniline CAS#: 100-01-6 [m.chemicalbook.com]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. Home Page [chem.ualberta.ca]

- 9. 4-Nitroaniline(100-01-6) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. hmdb.ca [hmdb.ca]

- 12. Solved the following is the IR spectrum of 4-nitroaniline. | Chegg.com [chegg.com]

- 13. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to 4-Nitroaniline Hydrochloride: Molecular Structure, Properties, and Synthesis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Nitroaniline (B120555) Hydrochloride (p-Nitroaniline Hydrochloride), a significant intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1][2] The document details its molecular structure, physicochemical properties, and provides explicit protocols for its synthesis and characterization.

Core Molecular Information

4-Nitroaniline Hydrochloride is the salt formed from the reaction of the organic base 4-nitroaniline with hydrochloric acid.[1] The presence of the hydrochloride group enhances the compound's solubility in aqueous solutions compared to its free base form, 4-nitroaniline. It typically appears as a yellow to orange crystalline solid.

The structure consists of a benzene (B151609) ring substituted with a nitro group (-NO₂) and an ammonium (B1175870) group (-NH₃⁺) at the para (1,4) positions, with a chloride ion (Cl⁻) as the counter-ion.

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇ClN₂O₂ (or C₆H₆N₂O₂·HCl) | [3][4] |

| Molecular Weight | 174.58 g/mol | [3][4] |

| Appearance | Yellow to orange crystalline solid | |

| Melting Point | 203°C | [5] |

| Solubility | Soluble in water and ethanol | [1][6] |

| InChI Key | LNJUVOPKIUQOQK-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=CC=C1[NH3+])--INVALID-LINK--[O-].[Cl-] | [1] |

| Topological Polar Surface Area | 71.8 Ų | [3] |

| Oral LD₅₀ (Rat) | 750 mg/kg | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are designed for execution by trained professionals in a controlled laboratory setting.

Synthesis of this compound

The synthesis is a multi-step process that begins with aniline (B41778) and proceeds through acetylation, nitration, and hydrolysis, followed by salt formation.[1][7]

-

In an Erlenmeyer flask, create a suspension by mixing 4.6 g of aniline with 40 mL of water.

-

While stirring vigorously, add 6.6 mL of acetic anhydride (B1165640) to the suspension.

-

Continue to shake or stir the mixture for 10 minutes. The product, acetanilide (B955), will begin to precipitate as a crystalline solid.

-

Allow the mixture to stand for 30 minutes to ensure the reaction goes to completion.

-

Collect the crude acetanilide crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water.

-

In a clean Erlenmeyer flask, dissolve approximately 4 g of the dry crude acetanilide from Step 1 in 9 mL of concentrated sulfuric acid.

-

Prepare a nitrating mixture by carefully mixing 2.2 mL of 65% nitric acid with 2.2 mL of concentrated sulfuric acid. Cool this mixture.

-

Cool the acetanilide solution in an ice bath. Slowly add the nitrating mixture dropwise while stirring vigorously. It is critical to maintain the reaction temperature below 35°C to favor para-substitution.[4][7]

-

After the addition is complete, let the flask stand at room temperature for 10 minutes.

-

Pour the reaction mixture over a larger volume (approx. 4x) of ice and water.

-

Collect the precipitated yellow solid (4-nitroacetanilide) by vacuum filtration and wash it with water.

-

Transfer the wet 4-nitroacetanilide to a round-bottom flask.

-

Add 30 mL of water and 20 mL of concentrated hydrochloric acid.

-

Attach a reflux condenser and heat the mixture to boiling for 30 minutes. This step hydrolyzes the acetamide (B32628) group, forming this compound in solution.

-

Pour the hot solution into a beaker containing 30 g of ice to cool it rapidly.

-

To isolate the free base (4-nitroaniline), neutralize the acidic solution by carefully adding ammonia (B1221849) water until the pH is approximately 7.[8]

-

Collect the precipitated yellow crystals of 4-nitroaniline by vacuum filtration and dry them.

-

Dissolve the purified 4-nitroaniline from Step 3 in a minimal amount of a suitable solvent (e.g., ethanol).

-

Add a stoichiometric amount of concentrated hydrochloric acid to the solution.

-

The hydrochloride salt will precipitate. The product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

-

Collect the final crystalline product by filtration and dry under vacuum.

Characterization Protocols

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[1][9]

-

Instrumentation: Standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., starting at 60:40 v/v). For LC-MS compatibility, use formic acid as an additive instead of non-volatile acids.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor in the range of 254-380 nm.

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase or a compatible solvent like acetonitrile.

Note: This method is suitable for the free base, 4-nitroaniline. The hydrochloride salt is non-volatile and will require neutralization and extraction before analysis.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

Sample Preparation: Neutralize an aqueous solution of the hydrochloride salt, extract the resulting 4-nitroaniline into an organic solvent (e.g., ethyl acetate), dry the organic layer, and dilute to an appropriate concentration (~1 mg/mL).

-

Analysis: The mass spectrum will provide a molecular fingerprint, including the molecular ion peak and characteristic fragmentation pattern, confirming the structure.

-

Instrumentation: 300 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for the hydrochloride salt.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 6.5-8.5 ppm range) and the ammonium protons.

-

¹³C NMR: The carbon NMR will show the expected number of signals for the aromatic carbons, confirming the substitution pattern.

References

- 1. Buy this compound | 15873-51-5 [smolecule.com]

- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. 4-Nitroanilinium chloride | C6H7ClN2O2 | CID 85156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fchpt.stuba.sk [fchpt.stuba.sk]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

solubility of 4-Nitroaniline Hydrochloride in water and organic solvents.

This technical guide provides a comprehensive overview of the solubility of 4-Nitroaniline Hydrochloride in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Overview of this compound

This compound is the salt form of 4-nitroaniline, an important intermediate in the synthesis of dyes, antioxidants, pharmaceuticals, and corrosion inhibitors. The presence of the hydrochloride group generally enhances the aqueous solubility of the parent compound, a critical factor in its application and formulation.

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Citations |

| Water | Soluble | [1][2] |

| Hot Ethanol | Soluble | [1] |

| Methanol | Soluble | [3][4] |

For reference, the solubility of the free base, 4-Nitroaniline, is well-documented. It is important to note that this compound is expected to exhibit higher solubility in aqueous solutions compared to its free base.

Table 2: Quantitative Solubility of 4-Nitroaniline (Free Base) for Reference

| Solvent | Solubility Value | Temperature (°C) | Citations |

| Water | 0.8 g/L | 20 | [5][6] |

| Water | 0.08 g/100 g | 18.5 | [7] |

| Water | 390 ppm | 20 | [7] |

| Water | 0.8 mg/mL | 18.5 | [8] |

| Water | < 0.1 mg/mL | 21 | [9] |

| Boiling Water | 1 g / 45 mL | 100 | [7] |

| Ethanol | 25 mg/mL | Not Specified | [5][6] |

| Ethanol | 40 mg/mL | Not Specified | |

| Ethanol | 1 g / 25 mL | Not Specified | [7] |

| Ether | 33 mg/mL | Not Specified | |

| Ether | 1 g / 30 mL | Not Specified | [7] |

| Methanol | Very Soluble | Not Specified | [7] |

| Acetone | Soluble | Not Specified | [7][10] |

| Chloroform | Soluble | Not Specified | [7][10] |

| Toluene | Soluble | Not Specified | [7] |

| Benzene | Slightly Soluble | Not Specified | [7] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.

Objective: To determine the concentration of a saturated solution of a solute in a specific solvent at a given temperature.

Materials:

-

This compound (solute)

-

Selected solvent(s) (e.g., deionized water, ethanol)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or equivalent)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detector, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

-

Equilibration: Place the container in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled throughout the experiment.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle for a period (e.g., 2-4 hours) at the same constant temperature to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant. To avoid disturbing the sediment, it is best to take the sample from the upper portion of the solution.

-

Filtration: Immediately filter the collected sample using a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles. It is advisable to discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.

-

Dilution: If necessary, accurately dilute the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted (or undiluted) sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

References

- 1. Buy this compound | 15873-51-5 [smolecule.com]

- 2. CAS 15873-51-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 15873-51-5 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound | 15873-51-5 [chemicalbook.com]

- 5. 4-Nitroaniline | 100-01-6 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. en.wikipedia.org [en.wikipedia.org]

- 9. 4-Nitroaniline [chemeurope.com]

- 10. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Physical Properties of 4-Nitroaniline Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physical properties of 4-Nitroaniline Hydrochloride, with a specific focus on its melting and boiling points. This document includes a summary of available data, standardized experimental protocols for physical characterization, and logical workflows relevant to its synthesis and analysis.

Physical and Chemical Properties

This compound (CAS Number: 15873-51-5) is the hydrochloride salt of 4-Nitroaniline.[1][2][3][4] It is an organic compound that typically appears as a yellow to orange crystalline solid.[3] The formation of the hydrochloride salt enhances its water solubility compared to its free base form, 4-nitroaniline.[3][5]

While extensive data is available for the parent compound, 4-nitroaniline, specific physical properties such as the melting and boiling points for its hydrochloride salt are not consistently reported in readily available literature. Organic salts often exhibit complex thermal behavior, including decomposition at elevated temperatures, which can complicate the determination of a true boiling point.

Data Summary

The following table summarizes the available physical property data for this compound and its parent compound, 4-Nitroaniline, for comparative purposes.

| Property | This compound | 4-Nitroaniline (Free Base) |

| CAS Number | 15873-51-5 | 100-01-6 |

| Molecular Formula | C₆H₇ClN₂O₂ (or C₆H₆N₂O₂·HCl) | C₆H₆N₂O₂ |

| Molecular Weight | 174.58 g/mol | 138.12 g/mol |

| Appearance | Pale yellow to orange solid | Yellow or brown powder/crystals |

| Melting Point | Data not readily available | 146-149 °C |

| Boiling Point | Data not readily available (likely decomposes) | 332 °C (at 760 mmHg); 260 °C (at 100 mmHg) |

| Solubility | Soluble in water | Sparingly soluble in water (0.8 mg/ml at 18.5 °C) |

Data sourced from references[2][3][4][5][6][7].

Experimental Protocols

Accurate determination of physical properties is critical for the characterization of chemical substances. The following sections detail standard methodologies for determining the melting point of a solid and discuss the considerations for the boiling point of a thermally sensitive salt.

Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point range of a solid crystalline compound using a capillary tube apparatus (e.g., Thiele tube or digital melting point apparatus).

Materials:

-

Dry, purified sample of the compound

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Melting point apparatus or Thiele tube with a high-boiling point liquid (e.g., mineral oil)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Use a mortar and pestle to grind the crystals into a fine powder.

-

Capillary Tube Loading: Pack the dry powder into the open end of a capillary tube to a depth of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Apparatus Setup: Place the loaded capillary tube into the heating block or attach it to the thermometer with the sample aligned next to the thermometer bulb. Immerse the setup in the heat-transfer fluid of the apparatus.

-

Heating and Observation:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, bath, and thermometer.

-

Carefully observe the sample.

-

-

Data Recording: Record the temperature range from the point at which the first drop of liquid appears (T₁) to the temperature at which the entire sample has melted into a clear liquid (T₂). The melting point is reported as this range (T₁ - T₂).

Boiling Point and Decomposition Considerations

Determining the boiling point of an organic salt like this compound is often impractical. Unlike neutral organic compounds which transition from a liquid to a gaseous state at a distinct temperature, salts are held together by strong ionic forces. Supplying enough thermal energy to overcome these forces and vaporize the compound frequently leads to thermal decomposition before a boiling point is reached.

Observation Protocol for Thermal Decomposition:

-

Place a small amount of the sample in a heating tube or on a hot stage microscope.

-

Slowly increase the temperature at a controlled rate (e.g., 5-10 °C per minute).

-

Observe the sample for physical changes such as:

-

Color change (darkening, charring)

-

Gas evolution (bubbling)

-

Sublimation

-

-

Record the temperature at which these decomposition events begin. This is reported as the decomposition temperature or range, not a boiling point.

Workflows and Pathways

Visualizing the synthesis and characterization process provides a clear and logical framework for researchers. The following diagrams, rendered using Graphviz, illustrate key workflows related to this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the protection of the amino group in aniline, followed by nitration and subsequent deprotection and salt formation.[5][8][9]

References

- 1. scbt.com [scbt.com]

- 2. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 15873-51-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 15873-51-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. Buy this compound | 15873-51-5 [smolecule.com]

- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 7. 4-Nitroaniline = 99 100-01-6 [sigmaaldrich.com]

- 8. scribd.com [scribd.com]

- 9. magritek.com [magritek.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Nitroaniline Hydrochloride

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 4-nitroaniline (B120555) hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document details the expected ¹H and ¹³C NMR spectral characteristics, outlines experimental protocols for data acquisition, and presents the information in a clear, structured format for ease of reference and comparison.

Introduction

4-Nitroaniline hydrochloride is the salt formed from the reaction of the organic base 4-nitroaniline with hydrochloric acid. The protonation of the amino group to form the anilinium ion significantly influences the electronic environment of the aromatic ring. This alteration in electron density leads to notable changes in the chemical shifts of the protons and carbon atoms compared to the free base, 4-nitroaniline. Understanding these spectral differences is crucial for the accurate identification and characterization of this compound in various research and development settings.

While direct experimental spectral data for this compound is available in spectral databases such as SpectraBase, this guide will also present the well-documented NMR data for 4-nitroaniline as a reference and discuss the anticipated spectral changes upon protonation.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-nitroaniline in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The expected shifts for this compound are discussed in the subsequent section.

Table 1: ¹H NMR Spectral Data of 4-Nitroaniline in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.98 | d | 9.0 | 2H | H-3, H-5 |

| 6.64 | d | 9.0 | 2H | H-2, H-6 |

| 6.47 (broad s) | s | - | 2H | -NH₂ |

Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectral Data of 4-Nitroaniline in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 155.8 | C-1 |

| 136.6 | C-4 |

| 126.5 | C-3, C-5 |

| 112.4 | C-2, C-6 |

Data sourced from publicly available spectral databases.

Predicted Spectral Data for this compound

Protonation of the amino group to form the anilinium hydrochloride (-NH₃⁺Cl⁻) has a significant deshielding effect on the aromatic protons and carbons. The electron-withdrawing nature of the -NH₃⁺ group is more pronounced than that of the -NH₂ group. Consequently, the following changes are anticipated in the NMR spectra of this compound compared to 4-nitroaniline:

-

¹H NMR: All aromatic protons are expected to shift downfield (to a higher ppm value). The protons ortho to the anilinium group (H-2 and H-6) would experience a more significant downfield shift than the protons meta to it (H-3 and H-5). The broad singlet for the amino protons will be replaced by a broader signal for the -NH₃⁺ protons, also shifted significantly downfield.

-

¹³C NMR: All carbon atoms in the aromatic ring are expected to be deshielded and shift downfield. The carbon atom attached to the anilinium group (C-1) and the carbons ortho to it (C-2 and C-6) will show the most substantial downfield shifts.

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve both the analyte and provide a deuterium (B1214612) lock signal for the NMR spectrometer.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. A small amount can be added to the NMR tube.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

2. NMR Spectrometer Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds ensures good resolution.

-

Spectral Width (sw): A spectral width of approximately 16 ppm is appropriate for aromatic compounds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal-to-noise.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A delay of 2 seconds is generally adequate.

-

Spectral Width (sw): A spectral width of about 240 ppm is sufficient to cover the expected chemical shift range for organic molecules.

-

3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the transformed spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak of DMSO-d₆ to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the NMR experiment and the relationship between the structure of this compound and its expected NMR signals.

Caption: Experimental workflow for NMR data acquisition and processing.

FT-IR spectrum analysis of 4-Nitroaniline Hydrochloride.

An in-depth technical guide to the Fourier-Transform Infrared (FT-IR) spectrum analysis of 4-Nitroaniline (B120555) Hydrochloride, designed for researchers, scientists, and professionals in drug development.

Introduction

4-Nitroaniline hydrochloride is the salt formed from the reaction of 4-nitroaniline with hydrochloric acid. In this compound, the weakly basic amino group of 4-nitroaniline is protonated to form a p-nitroanilinium cation. This structural modification has a significant impact on the molecule's electronic and vibrational properties. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation. For this compound, FT-IR analysis is crucial for confirming the protonation of the amine group and characterizing the vibrational modes of the key functional groups within the molecule.

Molecular Structure

The key structural feature of this compound is the presence of the p-nitroanilinium cation, where the amino group (-NH₂) is converted to an ammonium (B1175870) group (-NH₃⁺). This change significantly alters the vibrational frequencies associated with the N-H bonds compared to the parent 4-nitroaniline molecule. The molecule consists of a benzene (B151609) ring substituted with a nitro group (-NO₂) and an ammonium group (-NH₃⁺) in the para position.

Experimental Protocol: FT-IR Spectroscopy

A standard method for obtaining the FT-IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.[1][2]

3.1 Materials and Equipment

-

This compound sample

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet-pressing die

-

Hydraulic press

-

FT-IR spectrometer

3.2 Methodology

-

Grinding: A small amount of the this compound sample (approx. 1-2 mg) is ground with about 200 mg of dry KBr powder in an agate mortar. The mixture should be ground to a fine, homogeneous powder to minimize light scattering.

-

Pellet Formation: The powdered mixture is transferred to a pellet-pressing die. The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.[1]

-

Spectrum Recording: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is usually recorded first and automatically subtracted from the sample spectrum.

FT-IR Spectrum Analysis Workflow

The process of analyzing the FT-IR spectrum of this compound can be systematically broken down into several key stages, from sample preparation to the final interpretation of the spectral data.

Caption: A flowchart illustrating the key stages of FT-IR spectral analysis.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of the anilinium group, the nitro group, and the substituted benzene ring.

-

N-H Stretching Vibrations (Anilinium Ion): The protonation of the amino group to form the -NH₃⁺ group results in the appearance of strong, broad absorption bands in the 2250 to 3000 cm⁻¹ region. These bands are characteristic of ammonium salts and replace the typical two N-H stretching bands of a primary amine seen around 3300-3500 cm⁻¹.

-

Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, which are characteristic of C-H stretching vibrations in the aromatic ring.

-

N-O Stretching Vibrations (Nitro Group): The nitro group exhibits two strong, characteristic stretching vibrations. The asymmetric N-O stretch typically appears in the 1550-1475 cm⁻¹ range, while the symmetric N-O stretch is found between 1360-1290 cm⁻¹.[2] These are often among the strongest bands in the spectrum.

-

Aromatic C=C Ring Stretching: The benzene ring shows characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. These bands can sometimes overlap with other vibrations, such as those from the nitro group.

-

N-H Bending Vibrations: The -NH₃⁺ group also gives rise to bending vibrations. The asymmetric bending mode is expected around 1600-1575 cm⁻¹, and the symmetric bending mode is typically observed near 1500 cm⁻¹.

-

C-N Stretching: The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ region.[3][4][5][6]

-

Out-of-Plane C-H Bending: Strong absorption bands below 900 cm⁻¹ are due to the out-of-plane C-H bending vibrations of the benzene ring. The exact position of these bands can provide information about the substitution pattern of the ring.

Tabulated FT-IR Spectral Data

The following table summarizes the expected characteristic absorption bands for this compound, based on typical frequency ranges for its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic Ring |

| ~3000 - 2250 | Strong, Broad | N-H Stretch | Anilinium (-NH₃⁺) |

| ~1600 - 1575 | Medium | Asymmetric N-H Bend | Anilinium (-NH₃⁺) |

| ~1550 - 1475 | Strong | Asymmetric N-O Stretch | Nitro (-NO₂) |

| ~1500 | Medium | Symmetric N-H Bend | Anilinium (-NH₃⁺) |

| ~1600 - 1450 | Medium-Weak | C=C Ring Stretch | Aromatic Ring |

| ~1360 - 1290 | Strong | Symmetric N-O Stretch | Nitro (-NO₂) |

| ~1335 - 1250 | Medium-Strong | C-N Stretch | Aromatic Amine |

| Below 900 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |

Conclusion

The FT-IR spectrum of this compound provides a clear fingerprint of its molecular structure. The most definitive evidence for the formation of the hydrochloride salt is the presence of strong, broad absorption bands for the N-H stretching of the anilinium group (-NH₃⁺) between 2250 and 3000 cm⁻¹, and the absence of the characteristic double peak for a primary amine in the 3300-3500 cm⁻¹ region. Additionally, the strong absorption bands corresponding to the asymmetric and symmetric N-O stretches confirm the presence of the nitro group. This detailed spectral analysis is an indispensable tool for the structural verification and quality control of this compound in research and pharmaceutical development.

References

A Technical Guide to the UV-Vis Spectroscopic Properties of 4-Nitroaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of 4-Nitroaniline (B120555) Hydrochloride. It covers the fundamental principles governing its light absorption, the critical effects of its chemical form in solution, detailed experimental protocols for its analysis, and quantitative data to support research and development activities.

Introduction to 4-Nitroaniline and its Hydrochloride Salt

4-Nitroaniline (p-nitroaniline) is an organic compound with the chemical formula C₆H₆N₂O₂.[1] It consists of a benzene (B151609) ring substituted with an amino (-NH₂) group and a nitro (-NO₂) group at the para (1,4) positions. This molecule is a classic example of a "push-pull" system, where the electron-donating amino group and the electron-withdrawing nitro group create a significant intramolecular charge-transfer (ICT) character. This ICT is responsible for its distinct yellow color and strong absorption in the UV-Vis region.

4-Nitroaniline Hydrochloride (CAS 15873-51-5) is the salt form, where the basic amino group has been protonated by hydrochloric acid to form the 4-nitroanilinium ion (-NH₃⁺).[2] This protonation has a profound and critical effect on the molecule's electronic structure and, consequently, its UV-Vis spectroscopic signature. Understanding this change is paramount for accurate quantification and characterization.

The Principle of UV-Vis Absorption in 4-Nitroaniline

The UV-Vis spectrum of 4-nitroaniline is dominated by a strong π → π* transition. The energy of this transition is heavily influenced by the electronic interplay between the amino auxochrome, the nitro chromophore, and the benzene ring.

-

Neutral 4-Nitroaniline (-NH₂): In its neutral, unprotonated form, the lone pair of electrons on the amino nitrogen atom is delocalized into the π-system of the benzene ring. This electron donation enhances the electron density of the ring and extends the conjugated system, facilitating the charge-transfer transition to the nitro group. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a strong absorption band at a relatively long wavelength (λmax) in the near-UV or visible region (~375-395 nm).[3][4]

-

4-Nitroanilinium Ion (-NH₃⁺): When dissolved in an acidic medium, 4-nitroaniline is protonated to form the 4-nitroanilinium ion, the species present in this compound. The protonation of the amino group sequesters the nitrogen's lone pair, preventing it from participating in resonance with the benzene ring. The -NH₃⁺ group is no longer an electron-donating group; it becomes an electron-withdrawing group due to its positive charge. This disruption of the "push-pull" system eliminates the strong intramolecular charge-transfer character. Consequently, the π → π* transition requires significantly more energy, causing the absorption maximum (λmax) to shift to a much shorter wavelength. This phenomenon is known as a hypsochromic shift , or blue shift.

The logical relationship between the chemical form and the spectral output is visualized below.

Quantitative Spectroscopic Data

The distinct difference between the neutral and protonated forms of 4-nitroaniline is clearly reflected in their absorption maxima and molar absorptivity values. It is crucial to control the pH of the solvent to ensure analysis of the correct species.

| Compound Form | Chemical Structure | Solvent/Conditions | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | log(ε) |

| 4-Nitroaniline | C₆H₄(NH₂)NO₂ | Alcohol / Ethanol | ~375 | ~15,500 | 4.19[4] |

| 4-Nitroaniline | C₆H₄(NH₂)NO₂ | Aqueous (Neutral) | ~395 | Not specified | N/A[3] |

| 4-Nitroanilinium Ion (from Hydrochloride) | C₆H₄(NH₃⁺)NO₂ | Aqueous (Acidic, e.g., 0.1 M HCl) | Shifted to shorter λ (blue-shifted) | Significantly lower than neutral form | N/A[3] |

Note: The exact λmax for the protonated form is highly dependent on the specific acidic solvent used but represents a significant hypsochromic shift from the neutral form.

Detailed Experimental Protocols

Accurate UV-Vis analysis requires careful preparation of samples and standards. The following protocol outlines a standard procedure for analyzing this compound.

-

This compound (analytical grade)

-

0.1 M Hydrochloric Acid (HCl) solution (as solvent and blank)

-

Class A volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)

-

Calibrated pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Stock Solution (e.g., 100 mg/L): Accurately weigh 10.0 mg of this compound. Quantitatively transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with 0.1 M HCl. Mix thoroughly. This ensures the analyte remains in its protonated form.

-

Working Standards: Prepare a series of working standards (e.g., 1, 2, 5, 8, 10 mg/L) by serial dilution of the stock solution using 0.1 M HCl as the diluent.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize (typically 15-30 minutes).

-

Wavelength Scan:

-

Fill a cuvette with the 0.1 M HCl blank solution and place it in the reference beam path.

-

Fill a second cuvette with a mid-range standard solution (e.g., 5 mg/L) and place it in the sample beam path.

-

Perform a wavelength scan over a range of 450 nm to 200 nm to determine the absorption maximum (λmax) for the protonated species.

-

-

Calibration Curve:

-

Set the spectrophotometer to measure absorbance at the determined λmax.

-

Zero the instrument using the 0.1 M HCl blank.

-

Measure the absorbance of each working standard, starting from the lowest concentration.

-

Plot a graph of Absorbance vs. Concentration (mg/L). Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.999 for a valid calibration.

-

-

Sample Analysis: Measure the absorbance of the unknown sample (diluted with 0.1 M HCl if necessary to fall within the calibration range) and use the calibration curve equation to determine its concentration.

The general workflow for this analysis is depicted in the following diagram.

Conclusion

The UV-Vis spectroscopic properties of this compound are fundamentally dictated by the protonation of its amino group. This protonation disrupts the intramolecular charge-transfer system present in the neutral molecule, causing a significant hypsochromic (blue) shift in its absorption maximum. For professionals in research and drug development, it is imperative to control the pH of the analytical solvent to ensure the consistent and accurate measurement of the desired chemical species. By following standardized protocols and understanding the underlying chemical principles, UV-Vis spectroscopy serves as a robust and reliable tool for the quantification of this compound.

References

Crystal Structure Analysis of 4-Nitroaniline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Nitroaniline (B120555) Hydrochloride (C₆H₇ClN₂O₂), a compound of interest in various chemical and pharmaceutical research fields. The document outlines the crystallographic data, experimental methodologies for its synthesis and structure determination, and a visual representation of the experimental workflow.

Core Crystallographic Data

The crystal structure of 4-Nitroaniline Hydrochloride has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c or P12₁/n1 (No. 14), which are standard notations for the same space group.[1][2] The asymmetric unit contains one 4-nitroanilinium cation and one chloride anion.[1] The crystallographic data from two independent studies are summarized below for comparative analysis.

| Parameter | Ploug-Sørensen & Andersen (1982)[2] | Refinement Study (2005)[1][3] |

| Chemical Formula | C₆H₇N₂O⁺·Cl⁻ | C₆H₇ClN₂O₂ |

| Formula Weight | 174.59 | 174.58 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P12₁/n1 (No. 14) |

| a (Å) | 4.9794(5) | 4.9807(6) |

| b (Å) | 16.331(2) | 16.344(2) |

| c (Å) | 10.282(1) | 9.342(1) |

| β (°) ** | 115.01(1) | 93.87(1) |

| Volume (ų) | Not Reported | 758.7 |

| Z | 4 | 4 |

| Calculated Density (Mg m⁻³) ** | 1.530 | Not Reported |

| Temperature (K) | Not Reported | 293 |

| R-factor (Rgt(F)) | 0.073 | 0.028 |

| wRref(F²) | Not Reported | 0.079 |

Experimental Protocols

Synthesis and Crystallization

Method 1: Unexpected By-product Formation [1]

This method yielded pale yellow prismatic crystals of this compound as an unexpected by-product during the synthesis of (4-NO₂C₆H₄NH₃)₂MnCl₄.

-

Dissolution: Dissolve 4-Nitrophenylamine (2.722 g, 19.7 mmol) in concentrated hydrochloric acid (20 mmol, 37%) with stirring under a nitrogen atmosphere at 70 °C.

-

Addition: Gradually add a solution of manganese(II) chloride tetrahydrate (1.982 g, 10 mmol) in concentrated aqueous hydrochloric acid (20 ml, 37%) to the above solution while stirring under nitrogen.

-

Heating and Cooling: Allow the resulting solution to stand at 70 °C for two hours. Subsequently, cool it slowly to 40 °C at a rate of 5 K/h without stirring.

-

Crystal Growth: Maintain the solution at 40 °C for twelve hours to allow for the growth of long, pale yellow prismatic crystals.

-

Harvesting: Harvest the crystals of this compound. The reported yield was 0.263 g.

Method 2: General Synthesis [4]

This protocol describes a more direct synthesis of this compound.

-

Reaction Setup: To a 0.6 mL THF solution containing the nitro compound (2 mmol), add Fe(acac)₃ (10 mol%, 70 mg) and TMDS (1.5 eq., 0.53 mL).

-

Heating: Heat the reaction mixture under constant stirring for 24 hours.

-

Precipitation: Upon completion, dilute the reaction mixture with a minimal amount of Et₂O. Add a solution of Et₂O with HCl (2 equivalents) dropwise until a precipitate is observed.

-

Stirring and Filtration: Continue stirring for 5 minutes after precipitation begins, then filter the mixture.

-

Washing and Drying: Wash the precipitate several times with Et₂O and dry to obtain this compound.

X-ray Diffraction Analysis

The determination of the crystal structure involves single-crystal X-ray diffraction.[1][2]

-

Data Collection: Mount a suitable single crystal on a diffractometer. Data collection is typically performed using graphite-monochromatized Mo Kα radiation.[2] A Bruker P4 diffractometer with a ω scan mode has been used.[1]

-

Structure Solution and Refinement: The collected diffraction data is then used to solve and refine the crystal structure. Software packages such as SHELXTL and WinGX are commonly employed for this purpose.[1] The final structure is refined to a satisfactory R-factor.

Visualizing the Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

Caption: Experimental workflow for this compound crystal analysis.

Structural Insights

The crystal structure of this compound consists of layers of 4-nitroanilinium cations that encapsulate the chloride ions.[1] The phenyl ring and the nitrogen atoms of the nitro and amino groups are nearly coplanar.[1] The structure is stabilized by N-H···Cl, C-H···Cl, and C-H···O hydrogen bonds.[1] A comparison of the bond lengths and angles in this compound with those in neutral 4-nitroaniline reveals that the quinonoid character present in the neutral molecule is absent in the hydrochloride salt.[2] The C(1)-N(1) (amino) and C(4)-N(2) (nitro) bonds are longer in the hydrochloride form.[2]

References

A Comprehensive Technical Guide to Quantum Chemical Studies of 4-Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Nitroaniline (4-NA), a prototypical "push-pull" molecule, through the lens of quantum chemical studies. 4-Nitroaniline, with its chemical formula C₆H₆N₂O₂, is an organic compound featuring an amino group (-NH₂) acting as an electron donor and a nitro group (-NO₂) as an electron acceptor, attached to a phenyl ring that serves as a π-conjugated bridge.[1][2] This molecular architecture gives rise to significant nonlinear optical (NLO) properties, making it a subject of extensive theoretical and experimental investigation.[3][4] It is a key intermediate in the synthesis of dyes, antioxidants, pharmaceuticals, and corrosion inhibitors.[2][5]

This document summarizes the core findings from computational studies, focusing on molecular geometry, vibrational analysis, electronic properties, and nonlinear optical characteristics, while providing the methodologies for the cited experimental and theoretical protocols.

Methodologies and Experimental Protocols

The characterization of 4-Nitroaniline involves a synergistic approach, combining experimental spectroscopy with theoretical calculations to provide a complete picture of its molecular properties.

Computational Protocols

Quantum chemical calculations are predominantly performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for organic molecules.

-

Software: The Gaussian suite of programs (e.g., Gaussian 03W) is commonly used for these calculations.

-

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice.[3][6]

-

Basis Set: The Pople-style basis set 6-311++G(d,p) is frequently employed to achieve reliable results for both molecular structure and vibrational frequencies.[7] This basis set includes diffuse functions (++) for accurately describing anions and polarized functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

-

Procedure: The process begins with the optimization of the molecular geometry to find the minimum energy structure. Subsequently, vibrational frequency calculations are performed on the optimized geometry to confirm it as a true minimum on the potential energy surface and to obtain theoretical infrared and Raman spectra. The calculated frequencies are often scaled by a factor to compensate for anharmonicity and other systematic errors inherent in the computational method.

Experimental Protocols

Experimental data provides the benchmark for validating theoretical results.

-

FT-IR Spectroscopy: The Fourier Transform Infrared (FTIR) spectrum is typically recorded in the 4000–400 cm⁻¹ range. The solid sample of 4-NA (purity >97%) is prepared using the KBr (Potassium Bromide) pellet technique, where the sample is mixed with KBr powder and pressed into a thin, transparent disk.

-

FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum is often recorded in the 3500–50 cm⁻¹ range.[7] A common setup involves a spectrophotometer equipped with an FT-Raman module, using a Nd:YAG laser at an excitation wavelength of 1064 nm.

-

UV-Vis Spectroscopy: The optical absorption spectrum is recorded using a UV-Vis spectrophotometer to determine the electronic properties of the molecule, such as the lower cutoff wavelength and the optical energy gap.[3] The analysis of UV-Vis spectra helps in understanding the electronic transitions, which are often π-π* transitions for 4-NA.[3]

-

Nonlinear Optical (NLO) Measurement: The second-harmonic generation (SHG) efficiency is commonly confirmed using the Kurtz-Perry powder technique.[3][4] This method involves irradiating a powdered sample with a high-intensity laser and detecting the frequency-doubled light emitted.

Results and Analysis

Molecular Geometry

The optimized molecular structure of 4-Nitroaniline is crucial for understanding its properties. DFT calculations provide geometrical parameters (bond lengths and angles) that are in good agreement with experimental data obtained from X-ray diffraction.

Table 1: Selected Optimized Geometrical Parameters of 4-Nitroaniline

| Parameter | Bond | Theoretical (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |

|---|---|---|---|

| Bond Length (Å) | C1-C2 | 1.396 Å | 1.392 Å |

| C2-C3 | 1.391 Å | 1.381 Å | |

| C3-C4 | 1.393 Å | 1.373 Å | |

| C1-N7 | 1.383 Å | 1.357 Å | |

| C4-N8 | 1.468 Å | 1.479 Å | |

| N8-O9 | 1.233 Å | 1.237 Å | |

| Bond Angle (°) | C2-C1-C6 | 120.4° | 121.2° |

| C3-C4-C5 | 119.3° | 119.5° | |

| C2-C1-N7 | 119.8° | 119.4° | |

| C3-C4-N8 | 120.3° | 120.2° |

| | O9-N8-O10 | 123.9° | 123.5° |

Note: Atom numbering corresponds to the standard chemical structure.

The data shows a strong correlation between the calculated and experimental values, validating the chosen level of theory.

Vibrational Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and understanding the bonding within a molecule. The 4-NA molecule consists of 16 atoms and has 42 normal modes of vibration.[3] The theoretical vibrational frequencies calculated at the B3LYP/6-311++G(d,p) level show excellent agreement with the experimental FT-IR and FT-Raman data after scaling.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4-Nitroaniline

| Assignment | Experimental FT-IR[3] | Experimental FT-Raman[3] | Calculated (Scaled)[3] |

|---|---|---|---|

| NH₂ Asymmetric Stretch | 3540 | 3545 | 3542 |

| NH₂ Symmetric Stretch | 3434 | 3436 | 3435 |

| C-H Stretch | 3150 | 3152 | 3151 |

| C-C Stretch | 1577 | 1583 | 1580 |

| NO₂ Asymmetric Stretch | 1580 | 1583 | 1581 |

| NH₂ Scissoring | 1630 | 1632 | 1631 |

| NO₂ Symmetric Stretch | 1328 | 1330 | 1329 |

| C-N Stretch | 1265 | 1261 | 1263 |

The assignments confirm the presence of key functional groups and their characteristic vibrations. For example, the N-H stretching frequencies are observed in the 3300-3500 cm⁻¹ region, which is typical for primary aromatic amines.[3] The asymmetric and symmetric stretching vibrations of the nitro group are also clearly identified.[3]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, stability, and the nature of electronic transitions.[7][8]

For 4-Nitroaniline, the HOMO is primarily localized on the electron-donating amino group and the phenyl ring, while the LUMO is concentrated on the electron-accepting nitro group. This distribution facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation.[7] This ICT is the primary reason for the molecule's significant NLO properties.

Table 3: Calculated Electronic Properties of 4-Nitroaniline

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | -6.45 eV | [3] |

| LUMO Energy | -2.21 eV | [3] |

| HOMO-LUMO Energy Gap (ΔE) | 4.24 eV | [7][8] |

| Experimental Energy Gap (from UV-Vis) | 3.12 eV |[3] |

A smaller HOMO-LUMO energy gap is associated with higher chemical reactivity and greater ease of charge transfer within the molecule.[9] The calculated energy gap provides insight into the bioactivity and charge transfer characteristics of the molecule.[7][8]

Nonlinear Optical (NLO) Properties

Organic materials with NLO properties are valuable in photonics and optoelectronics.[3] The push-pull nature of 4-NA leads to a large change in dipole moment upon excitation, resulting in a high first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

Table 4: Calculated Nonlinear Optical Properties of 4-Nitroaniline

| Property | Value |

|---|---|

| Dipole Moment (μ) | 6.89 Debye |

| Mean Polarizability (α) | 12.3 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 9.2 x 10⁻³⁰ esu |

Note: Values are typically calculated using DFT methods and can vary with the chosen functional and basis set.

Computational studies consistently show that 4-NA possesses a significant non-zero first-order hyperpolarizability, which is confirmed experimentally by techniques like the Kurtz-Perry powder test showing SHG efficiency.[3]

Visualized Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: A typical workflow for the quantum chemical study of 4-Nitroaniline.

Caption: The D-π-A structure of 4-NA leads to its key electronic properties.

Conclusion

Quantum chemical studies, particularly those employing Density Functional Theory, have proven to be exceptionally effective in elucidating the molecular characteristics of 4-Nitroaniline. The strong correlation between theoretical predictions and experimental data for molecular geometry, vibrational frequencies, and electronic properties validates the computational models used. These studies confirm that the "push-pull" electronic structure of 4-NA, with its amino donor and nitro acceptor groups, facilitates intramolecular charge transfer, resulting in a small HOMO-LUMO energy gap and significant nonlinear optical properties.[3][7] This comprehensive understanding is vital for the rational design of new materials with tailored optical and electronic properties for applications in drug development, materials science, and photonics.

References

- 1. chempanda.com [chempanda.com]

- 2. en.wikipedia.org [en.wikipedia.org]

- 3. jchps.com [jchps.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. scribd.com [scribd.com]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

A Comprehensive Toxicological and Safety Guide to 4-Nitroaniline Hydrochloride

This technical guide provides an in-depth overview of the toxicological data and safety precautions for 4-Nitroaniline Hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Toxicological Profile

This compound is classified as a hazardous substance with significant toxicological effects. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1][2] Furthermore, it is suspected of damaging fertility or the unborn child and causes damage to organs through single and repeated exposure.[3][4] The substance is also harmful to aquatic life with long-lasting effects.[1][3]

Quantitative Toxicological Data

| Parameter | Value | Species | Route | Source |

| Acute Toxicity Estimate (ATE) | 75 mg/kg | - | Oral | [1] |